C7–C8 Catechol Moiety Confers Magnitude-Larger Antioxidant Activity Relative to C7-Hydroxy Flavanones
Flavonoids possessing a C7–C8 catechol moiety exhibit substantially higher antioxidant activity compared with their C7-hydroxy-only analogues. In a systematic SAR study testing multiple flavones and flavanones using ABTS, DPPH, and FRAP assays, compounds with the C7–C8 ortho-dihydroxy system consistently outperformed those lacking the C8 hydroxyl group [1]. The target compound, 7,8,3',4'-tetrahydroxyflavanone, embodies this C7–C8 catechol motif and is thus predicted to show similarly enhanced antioxidant capacity relative to C7-monohydroxy flavanones such as pinocembrin or naringenin.
| Evidence Dimension | Antioxidant activity (multiple assays: ABTS, DPPH, FRAP) |
|---|---|
| Target Compound Data | Class-level prediction: significantly higher antioxidant activity due to C7–C8 catechol |
| Comparator Or Baseline | C7-hydroxy flavones/flavanones lacking C8 hydroxyl (e.g., pinocembrin, naringenin) |
| Quantified Difference | C7–C8 catechol flavonoids showed 'much higher antioxidant activity compared with the C7 hydroxy analogues' [1] |
| Conditions | ABTS, DPPH, and FRAP antioxidant assays |
Why This Matters
This class-level SAR enables rational selection of 7,8,3',4'-tetrahydroxyflavanone over common dietary flavanones for studies requiring potent radical scavenging or oxidative stress intervention.
- [1] Kozłowska J, Potaniec B, Zarowska B, Anioł M. Structure–Antioxidant–Antiproliferative Activity Relationships of Natural C7 and C7–C8 Hydroxylated Flavones and Flavanones. Antioxidants. 2019;8(7):210. View Source
